
Digitoxigenin-3-beta-L-glucosylglycyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digitoxigenin-3-beta-L-glucosylglycyl ester is a complex organic compound derived from digitoxigenin, a cardenolide that is the aglycone of digitoxin This compound is part of the cardiac glycosides family, known for their potent effects on the heart
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin-3-beta-L-glucosylglycyl ester typically involves the esterification of digitoxigenin with a glucosylglycyl moiety. The process begins with the extraction of digitoxigenin from natural sources such as the foxglove plant, Digitalis purpurea . The digitoxigenin is then subjected to a series of chemical reactions to introduce the glucosylglycyl group. Common reagents used in these reactions include glycosyl donors and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ester bonds, potentially converting them into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Digitoxigenin-3-beta-L-glucosylglycyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cardiac glycosides and their derivatives.
Biology: Researchers use it to investigate the biological pathways and mechanisms of cardiac glycosides.
Medicine: The compound is explored for its potential therapeutic effects, particularly in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with the Na+/K+ ATPase enzyme . By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, making it a valuable compound for studying heart function and developing new treatments for heart diseases.
類似化合物との比較
Similar Compounds
Digitoxin: Another cardiac glycoside with similar effects on the heart.
Digoxin: A widely used cardiac glycoside with a slightly different structure and pharmacokinetics.
Ouabain: A cardiac glycoside known for its potent inhibitory effects on Na+/K+ ATPase.
Uniqueness
Digitoxigenin-3-beta-L-glucosylglycyl ester is unique due to its specific ester linkage, which may confer distinct pharmacological properties compared to other cardiac glycosides. Its glucosylglycyl moiety could potentially enhance its solubility and bioavailability, making it a promising candidate for further research and development.
特性
CAS番号 |
81072-28-8 |
|---|---|
分子式 |
C31H47NO10 |
分子量 |
593.7 g/mol |
IUPAC名 |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |
InChI |
InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |
InChIキー |
SCMYLIWDCTWJJB-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


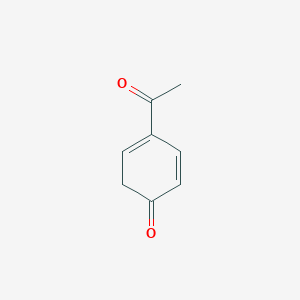
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
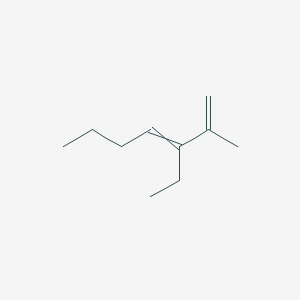
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
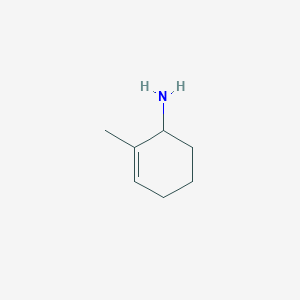

![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
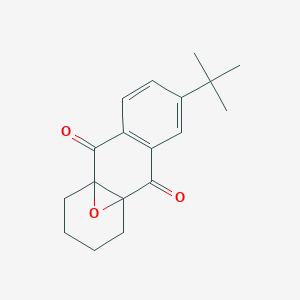
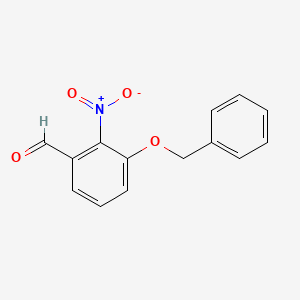
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
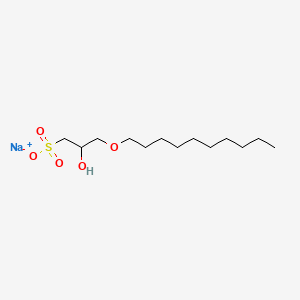
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
